Cas no 1421585-62-7 (6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide)

6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-Pyridazinecarboxamide, 6-(1-piperidinyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-
- 6-piperidin-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridazine-3-carboxamide
- 6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide
- AKOS024597476
- F0696-4435
- 1421585-62-7
- 6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide
- 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide
-
- インチ: 1S/C18H19F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)12-22-17(26)15-8-9-16(24-23-15)25-10-2-1-3-11-25/h4-9H,1-3,10-12H2,(H,22,26)
- InChIKey: PNAAEFFYBWNKEQ-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC2=CC=C(OC(F)(F)F)C=C2)=O)=NN=C(N2CCCCC2)C=C1
計算された属性
- せいみつぶんしりょう: 380.14601035g/mol
- どういたいしつりょう: 380.14601035g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 478
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.313±0.06 g/cm3(Predicted)
- ふってん: 579.7±50.0 °C(Predicted)
- 酸性度係数(pKa): 12.42±0.46(Predicted)
6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0696-4435-30mg |
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide |
1421585-62-7 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
Life Chemicals | F0696-4435-40mg |
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide |
1421585-62-7 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
Life Chemicals | F0696-4435-75mg |
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide |
1421585-62-7 | 90%+ | 75mg |
$312.0 | 2023-05-17 | |
Life Chemicals | F0696-4435-20μmol |
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide |
1421585-62-7 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
Life Chemicals | F0696-4435-1mg |
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide |
1421585-62-7 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F0696-4435-25mg |
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide |
1421585-62-7 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F0696-4435-10mg |
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide |
1421585-62-7 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F0696-4435-5mg |
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide |
1421585-62-7 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F0696-4435-2mg |
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide |
1421585-62-7 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F0696-4435-4mg |
6-(piperidin-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyridazine-3-carboxamide |
1421585-62-7 | 90%+ | 4mg |
$99.0 | 2023-05-17 |
6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide 関連文献
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamideに関する追加情報
Introduction to 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide (CAS No. 1421585-62-7)
6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 1421585-62-7, represents a convergence of advanced chemical synthesis and medicinal innovation, making it a subject of considerable interest for researchers exploring novel therapeutic agents.
The molecular structure of this compound features a pyridazine core, which is a heterocyclic aromatic ring system known for its versatility in drug design. The presence of a piperidin-1-yl substituent at the 6-position introduces a nitrogen-rich moiety that enhances the compound's solubility and binding affinity to biological targets. Additionally, the 4-(trifluoromethoxy)phenylmethyl group at the N-position contributes to the compound's lipophilicity and metabolic stability, critical factors in drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with high precision. Studies suggest that 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide exhibits promising activity against enzymes and receptors involved in inflammatory and immunological pathways. This has opened up new avenues for investigating its potential in treating conditions such as autoimmune disorders and chronic inflammation.
In vitro studies have demonstrated that this compound interacts with multiple protein targets, including kinases and transcription factors, which are pivotal in regulating cellular processes. The trifluoromethoxy group, a common pharmacophore in modern drug discovery, plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its binding kinetics and thermodynamics. Such structural features are often leveraged to achieve high selectivity and efficacy in therapeutic applications.
The synthesis of 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only highlight the ingenuity of modern chemical synthesis but also underscore the importance of robust methodologies in producing novel pharmaceutical intermediates.
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data indicate that it exhibits favorable pharmacokinetic properties, including reasonable oral bioavailability and moderate metabolic clearance rates. These findings are crucial for optimizing dosing regimens and minimizing potential side effects in clinical settings.
The potential therapeutic applications of 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide extend beyond inflammation-related disorders. Emerging research suggests its utility in addressing neurological conditions by modulating neurotransmitter pathways. The ability of this compound to penetrate the blood-brain barrier is an encouraging finding, as it opens up possibilities for treating central nervous system (CNS) diseases without significant permeability issues.
Collaborative efforts between academic institutions and pharmaceutical companies are increasingly focusing on leveraging computational tools to accelerate the discovery and optimization of compounds like 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide. High-throughput screening (HTS) campaigns combined with machine learning algorithms have streamlined the process of identifying lead compounds with desirable pharmacological profiles. This integrative approach is expected to significantly reduce the time-to-market for novel therapeutics.
The safety profile of this compound is under rigorous evaluation through comprehensive toxicological studies. Preliminary toxicity assessments have revealed no significant adverse effects at tested doses, although further long-term studies are warranted to fully characterize its safety profile. Such assessments are essential for ensuring patient safety during clinical trials and eventual regulatory approval.
Regulatory agencies worldwide are increasingly adopting innovative approaches to evaluate the efficacy and safety of novel pharmaceuticals. The submission of comprehensive data packages, including preclinical studies and clinical trial results, is now standard practice for gaining regulatory approval. 6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide represents an example of how cutting-edge research can contribute to addressing unmet medical needs through well-designed therapeutic interventions.
The future prospects for this compound are promising, with ongoing research exploring its potential in combination therapies alongside existing treatments. The synergistic effects observed when combining multiple drugs can enhance therapeutic outcomes while minimizing side effects. Such combinatorial approaches are particularly relevant in treating complex diseases that involve multiple pathological mechanisms.
In conclusion,6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide (CAS No. 1421585-62-7) stands as a testament to the progress being made in pharmaceutical chemistry through innovative design and synthesis strategies. Its unique structural features, coupled with promising preclinical data, position it as a valuable candidate for further development into novel therapeutic agents addressing a range of medical conditions.
1421585-62-7 (6-(piperidin-1-yl)-N-{4-(trifluoromethoxy)phenylmethyl}pyridazine-3-carboxamide) 関連製品
- 331462-24-9(3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide)
- 672309-96-5([1-(3-CHLORO-PHENYL)-3-PYRROLIDIN-1-YL-PROPYL]-METHYL-AMINE)
- 1215852-91-7(3-(4-bromophenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 2298-36-4(2-(4-aminophenoxy)acetic acid)
- 1804127-06-7(Ethyl 3-(3-bromo-2-oxopropyl)-5-cyanobenzoate)
- 1604454-60-5(4-methyl-3-(2S)-pyrrolidin-2-yl-4H-1,2,4-triazole)
- 1824144-37-7(N-[3-(3-aminobutyl)phenyl]acetamide)
- 1368229-56-4(7-bromo-3-chlorobenzofuran)
- 897624-23-6(N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclohexanecarboxamide)
- 1444164-67-3(N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide)



